molecular formula C15H21ClFN B13724762 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Katalognummer: B13724762
Molekulargewicht: 269.78 g/mol
InChI-Schlüssel: ZEXRAPFUZVPSAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by a cyclobutyl ring substituted with a 4-chloro-3-fluorophenyl group and a butylamine chain

Vorbereitungsmethoden

The synthesis of 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the 4-chloro-3-fluorophenyl group. Common synthetic routes may include:

    Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 4-chloro-3-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Amine Functionalization: The butylamine chain is attached through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other cyclobutyl derivatives and substituted phenyl compounds. Similar compounds include:

    Cyclobutylamines: These compounds share the cyclobutyl ring and amine functional group.

    Substituted Phenylamines: Compounds with similar phenyl ring substitutions, such as 4-chloro-3-fluorophenyl groups.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C15H21ClFN

Molekulargewicht

269.78 g/mol

IUPAC-Name

1-[1-(4-chloro-3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI-Schlüssel

ZEXRAPFUZVPSAG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.